4-[4-(2-Furoyl)-1-piperazinyl]-5-(2-thienyl)thieno[2,3-d]pyrimidine
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Overview
Description
4-[4-(2-Furoyl)-1-piperazinyl]-5-(2-thienyl)thieno[2,3-d]pyrimidine is a heterocyclic compound with a molecular formula of C19H20N4O2S and a molecular weight of 368.461. This compound is known for its unique structure, which includes a furoyl group, a piperazinyl group, and a thienyl group, all attached to a thieno[2,3-d]pyrimidine core.
Mechanism of Action
Target of Action
Pyrimidine derivatives have been known to exhibit a wide range of biological potential including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial activities .
Mode of Action
It is known that pyrimidine derivatives interact with their targets to exert their effects .
Biochemical Pathways
Pyrimidine derivatives are known to impact various biochemical pathways due to their diverse pharmacological properties .
Result of Action
Pyrimidine derivatives are known to have a wide range of biological potential .
Preparation Methods
The synthesis of 4-[4-(2-Furoyl)-1-piperazinyl]-5-(2-thienyl)thieno[2,3-d]pyrimidine involves several steps. One common method starts with the preparation of 3-amino-4-cyano-2-thiophenecarboxamides, which are then cyclized to form thieno[2,3-d]pyrimidine derivatives . The reaction conditions typically involve heating the thiophene-2-carboxamides in formic acid or using other cyclization agents like triethyl orthoformate or dimethylformamide dimethylacetal . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
4-[4-(2-Furoyl)-1-piperazinyl]-5-(2-thienyl)thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the piperazinyl or thienyl groups can be replaced by other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and toluene, along with catalysts or bases like pyridine or potassium carbonate .
Scientific Research Applications
4-[4-(2-Furoyl)-1-piperazinyl]-5-(2-thienyl)thieno[2,3-d]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Comparison with Similar Compounds
4-[4-(2-Furoyl)-1-piperazinyl]-5-(2-thienyl)thieno[2,3-d]pyrimidine can be compared with other similar compounds, such as:
4-[4-(2-Furoyl)-1-piperazinyl]-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine: This compound has a similar core structure but with different substituents, leading to variations in its chemical and biological properties.
Thieno[3,2-d]pyrimidine derivatives: These compounds share the thieno[2,3-d]pyrimidine core but differ in the attached functional groups, affecting their reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
furan-2-yl-[4-(5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S2/c24-19(14-3-1-9-25-14)23-7-5-22(6-8-23)17-16-13(15-4-2-10-26-15)11-27-18(16)21-12-20-17/h1-4,9-12H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHPDLDRANBFGMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C3C(=CSC3=NC=N2)C4=CC=CS4)C(=O)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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